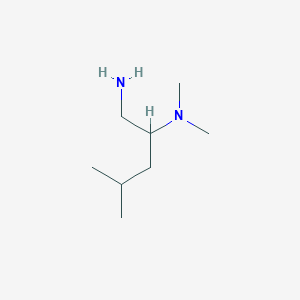
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide, also known as MPTP, is a chemical compound that has been widely studied in scientific research due to its unique properties. The compound was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action and potential applications in the field of biochemistry and physiology.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide involves the reaction of 4-methylthiazol-2-amine with 4-bromo-1-butanol to form N-(4-methylthiazol-2-yl)-4-hydroxybutanamide, which is then reacted with 1H-pyrrole-1-carboxylic acid to form the final product.
Starting Materials
4-methylthiazol-2-amine, 4-bromo-1-butanol, 1H-pyrrole-1-carboxylic acid, DMF (N,N-dimethylformamide), DIPEA (N,N-diisopropylethylamine), DCM (dichloromethane), NaHCO3 (sodium bicarbonate), NaCl (sodium chloride), Na2SO4 (sodium sulfate), EtOAc (ethyl acetate), H2O (water)
Reaction
Step 1: Synthesis of N-(4-methylthiazol-2-yl)-4-hydroxybutanamide, 4-methylthiazol-2-amine is dissolved in DMF and cooled to 0°C. To this, DIPEA is added followed by 4-bromo-1-butanol. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated and the residue is dissolved in DCM. The organic layer is washed with NaHCO3 solution, dried over Na2SO4, and evaporated to obtain N-(4-methylthiazol-2-yl)-4-hydroxybutanamide., Step 2: Synthesis of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide, N-(4-methylthiazol-2-yl)-4-hydroxybutanamide is dissolved in DCM and cooled to 0°C. To this, 1H-pyrrole-1-carboxylic acid and DIPEA are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated and the residue is dissolved in EtOAc. The organic layer is washed with NaCl solution, dried over Na2SO4, and evaporated to obtain N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide.
Mécanisme D'action
The mechanism of action of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is complex and not yet fully understood. It is known to be metabolized by monoamine oxidase-B (MAO-B) to produce MPP+, a neurotoxin that selectively damages dopaminergic neurons in the brain. This leads to a depletion of dopamine levels, which is a hallmark of Parkinson's disease.
Effets Biochimiques Et Physiologiques
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has been shown to have a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the brain, the depletion of dopamine levels, and the induction of Parkinson's disease-like symptoms. It has also been shown to have effects on other neurotransmitter systems, including the noradrenergic and serotonergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide in lab experiments is its ability to selectively damage dopaminergic neurons in the brain, which makes it a useful tool for studying Parkinson's disease. However, there are also several limitations to its use, including the fact that it is highly toxic and can be difficult to handle safely. Additionally, the effects of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide on the nervous system are complex and not yet fully understood, which can make it challenging to interpret study results.
Orientations Futures
There are several potential future directions for research involving N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide. One area of interest is the development of new treatments for Parkinson's disease based on a better understanding of the mechanism of action of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide. Additionally, there is ongoing research into the use of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research into the safety and handling of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide in laboratory settings to ensure that it can be used safely and effectively in future studies.
Applications De Recherche Scientifique
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has been used extensively in scientific research to investigate its potential applications in various fields. One of the most significant areas of research has been the study of its effects on the nervous system. N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is known to cause Parkinson's disease-like symptoms in humans and has been used as a model for studying the disease in animal models.
Propriétés
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-10-9-17-12(13-10)14-11(16)5-4-8-15-6-2-3-7-15/h2-3,6-7,9H,4-5,8H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINZMNBMZSMEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2853543.png)
![3-[(4-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2853545.png)
![2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2853546.png)
![(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2853547.png)



![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/no-structure.png)
![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)

![N-(2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853561.png)